4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol
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Overview
Description
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is a chemical compound with the molecular formula C21H30O2Si. It is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol typically involves the reaction of 2-methylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for the removal of the silyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or other substituted products.
Scientific Research Applications
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is widely used in scientific research, including:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This selective protection and deprotection mechanism is crucial in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: Used as a protecting group for aldehydes and alcohols.
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Used in the protection of aromatic aldehydes.
4-[(Tert-butyldiphenylsilyl)oxy]cyclohexan-1-one: Used in the protection of cyclic ketones.
Uniqueness
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex organic synthesis, where selective protection and deprotection are essential .
Properties
Molecular Formula |
C21H30O2Si |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C21H30O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,22H,15-17H2,1-4H3 |
InChI Key |
NGFNRUSUXJKWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO |
Origin of Product |
United States |
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